[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-bromophenyl)methanone [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340589
InChI: InChI=1S/C17H15BrN4O3S2/c18-13-4-1-3-12(11-13)17(23)21-7-9-22(10-8-21)27(24,25)15-6-2-5-14-16(15)20-26-19-14/h1-6,11H,7-10H2
SMILES:
Molecular Formula: C17H15BrN4O3S2
Molecular Weight: 467.4 g/mol

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-bromophenyl)methanone

CAS No.:

Cat. No.: VC16340589

Molecular Formula: C17H15BrN4O3S2

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-bromophenyl)methanone -

Specification

Molecular Formula C17H15BrN4O3S2
Molecular Weight 467.4 g/mol
IUPAC Name [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone
Standard InChI InChI=1S/C17H15BrN4O3S2/c18-13-4-1-3-12(11-13)17(23)21-7-9-22(10-8-21)27(24,25)15-6-2-5-14-16(15)20-26-19-14/h1-6,11H,7-10H2
Standard InChI Key ZBQFMSIYAFUXRK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC4=NSN=C43

Introduction

[Introduction to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone](pplx://action/followup)

The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that integrates a benzothiadiazole moiety, a piperazine ring, and a bromophenyl group. This structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Synthesis

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone likely involves multi-step organic reactions. These steps may include:

  • Step 1: Preparation of the benzothiadiazole moiety.

  • Step 2: Introduction of the sulfonyl group to the piperazine ring.

  • Step 3: Coupling with the 3-bromophenyl group, possibly through a methanone linkage.

Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically used to monitor reaction progress and purity.

Potential Applications

Given its structural complexity and the presence of pharmacologically active moieties, this compound could be explored for applications in:

  • Pharmaceuticals: Targeting specific biological pathways for therapeutic effects.

  • Materials Science: Incorporation into materials with unique optical or electrical properties.

Data Tables

Table 1: General Properties of Similar Compounds

PropertyValue (Approximate)
Molecular Weight450-500 g/mol
SolubilityModerate in DMSO and acetonitrile
Potential ApplicationsPharmaceuticals, Materials Science

Table 2: Synthesis Steps

StepDescription
1Preparation of benzothiadiazole moiety
2Introduction of sulfonyl group to piperazine ring
3Coupling with 3-bromophenyl group

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